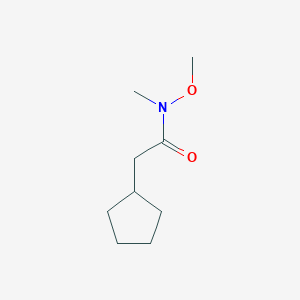
2-cyclopentyl-N-methoxy-N-methylacetamide
Vue d'ensemble
Description
2-Cyclopentyl-N-methoxy-N-methylacetamide is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 .
Molecular Structure Analysis
The InChI code for 2-cyclopentyl-N-methoxy-N-methylacetamide is 1S/C9H17NO2/c1-10(12-2)9(11)7-8-5-3-4-6-8/h8H,3-7H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Cyclopentyl-N-methoxy-N-methylacetamide is a liquid at 20°C . It has a boiling point of 94°C at 100 mmHg and a refractive index of 1.43 . The compound has a density of 1.01 .Applications De Recherche Scientifique
Synthesis Enhancement
A novel reagent for the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide structures has been developed, utilizing 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide. This reagent, derived from 2-chloro-N-methoxy-N-methylacetamide, facilitates the creation of α,β-unsaturated N-methoxy-N-methyl-amides through its reaction with various aldehydes under Julia conditions, showcasing its utility in enhancing synthetic methodologies (Manjunath, Sane, & Aidhen, 2006).
Spectroscopic Analysis
The vibrational spectra, including IR absorption and Raman spectra, of N-methylacetamide and related compounds have been explored. Detailed analysis using quantum mechanical calculations provides insights into the stable conformations and the correlation between structures and spectral data, enhancing our understanding of N-methylacetamide's spectroscopic properties (Davydova et al., 2014).
Molecular Interactions
Research on the binary mixtures of N-methylacetamide with 2-methoxyethanol and water has provided valuable data on the excess molar volumes, viscosity deviations, and isentropic compressibility changes. These studies, conducted at various temperatures, offer insights into the molecular interactions within these mixtures, contributing to our understanding of solution dynamics (Victor & Hazra, 2002).
Crystallography and Inclusion Compounds
Investigations into the crystal structures of N-methylacetamide inclusion compounds with a xanthenol host have highlighted the solvent's role in determining the structure and stability of these compounds. Different solvent compositions have led to the formation of compounds with varying host:guest ratios and polymorphs, shedding light on the intricacies of host-guest chemistry and crystal engineering (Sayed, Jacobs, & Taljaard, 2015).
Mécanisme D'action
Safety and Hazards
The compound is classified as a flammable liquid and vapor . Safety measures include avoiding heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and using non-sparking tools . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used for extinction .
Propriétés
IUPAC Name |
2-cyclopentyl-N-methoxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(12-2)9(11)7-8-5-3-4-6-8/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMDRKGAMJCFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1CCCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-methoxy-N-methylacetamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

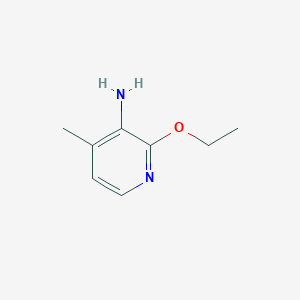
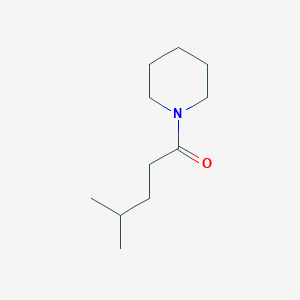

amine](/img/structure/B3098796.png)
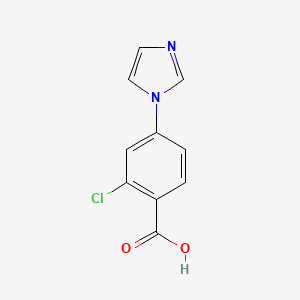
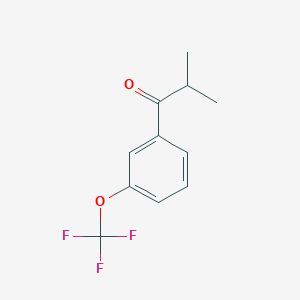
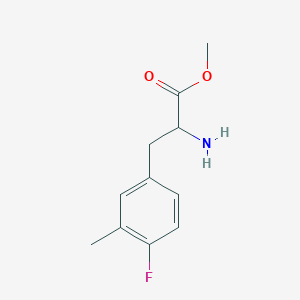

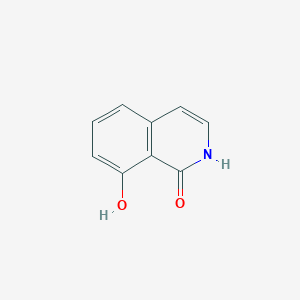
![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)

![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)

